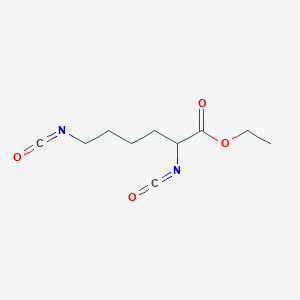
Ethyl 2,6-diisocyanatohexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,6-diisocyanatohexanoate is a chemical compound with the molecular formula C10H14N2O4. It is known for its applications in various fields, including organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs . This compound is characterized by the presence of two isocyanate groups, which makes it highly reactive and useful in different chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,6-diisocyanatohexanoate can be synthesized through the reaction of ethyl 2,6-diaminohexanoate with phosgene or other carbonyl diisocyanates . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the stability of the product. The reaction can be represented as follows:
C6H4(NH2)2+COCl2→C6H4(NCO)2+2HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
化学反応の分析
Types of Reactions
Ethyl 2,6-diisocyanatohexanoate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can undergo nucleophilic substitution reactions with nucleophiles such as water, alcohols, and amines.
Polymerization: Can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with amines to form ureas, often requiring a catalyst to proceed efficiently.
Water: Reacts with water to form carbon dioxide and amines, which can further react to form ureas.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from polymerization reactions with polyols.
科学的研究の応用
Ethyl 2,6-diisocyanatohexanoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds.
Agrochemicals: Utilized in the production of pesticides and herbicides.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Dyestuffs: Used in the production of dyes and pigments.
作用機序
The mechanism of action of ethyl 2,6-diisocyanatohexanoate involves its highly reactive isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The reactivity of the isocyanate groups allows the compound to participate in various chemical reactions, making it a versatile reagent in organic synthesis .
類似化合物との比較
Ethyl 2,6-diisocyanatohexanoate can be compared with other diisocyanates such as:
Toluene Diisocyanate (TDI): Commonly used in the production of polyurethanes but has different reactivity and applications.
Hexamethylene Diisocyanate (HDI): Used in coatings and adhesives, with different physical and chemical properties.
Methylenediphenyl Diisocyanate (MDI): Widely used in the production of rigid polyurethane foams.
This compound is unique due to its specific structure and reactivity, which makes it suitable for specialized applications in organic synthesis and industrial processes .
特性
CAS番号 |
4254-76-6 |
|---|---|
分子式 |
C10H14N2O4 |
分子量 |
226.23 g/mol |
IUPAC名 |
ethyl 2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C10H14N2O4/c1-2-16-10(15)9(12-8-14)5-3-4-6-11-7-13/h9H,2-6H2,1H3 |
InChIキー |
IGWTZHMYJZZIGC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCCCN=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


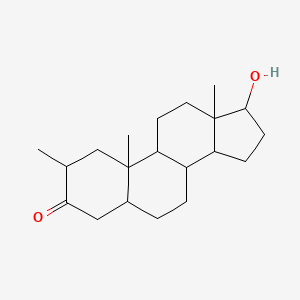
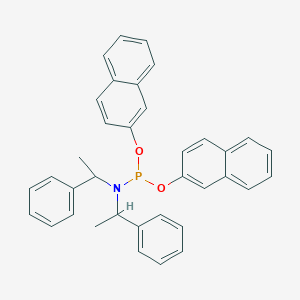
![5,5-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B13390388.png)
![4-[Tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid](/img/structure/B13390395.png)
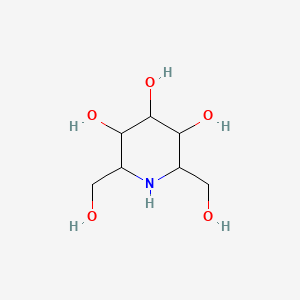
![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13390412.png)
![1-Piperidinecarboxylic acid, 4-[4-[4-[(2S)-2-amino-3-methoxy-3-oxopropyl]phenoxy]butyl]-, 1,1-dimethylethyl ester](/img/structure/B13390418.png)
![7-[2-[2-[2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;oxalic acid](/img/structure/B13390426.png)
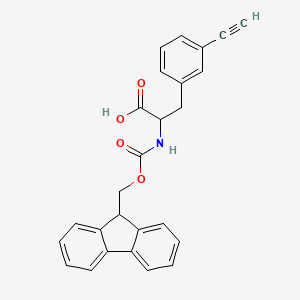
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13390432.png)
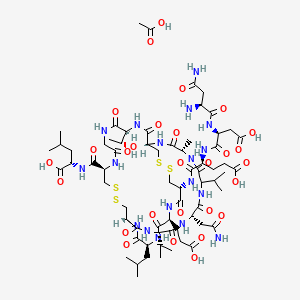
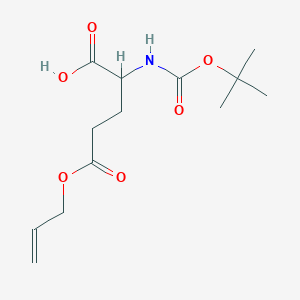
![9-[(5-chloropyridin-3-yl)methyl]-2-(3-methylmorpholin-4-yl)-8-(trifluoromethyl)-7,8-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B13390466.png)
![Ethyl 5-amino-7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13390470.png)
